Angulatin E
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Overview
Description
Angulatin E is a sesquiterpene polyol ester with a β-dihydroagarofuran sesquiterpene skeleton. It is an active component isolated from the root bark of Celastrus angulatus, a plant known for its insecticidal properties . This compound is also referred to as Celthis compound and has shown significant biological activity, particularly in pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Angulatin E involves the extraction from the root bark of Celastrus angulatus. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the literature.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources, given the complexity of its structure. The extraction process involves the use of organic solvents and chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Angulatin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Angulatin E has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene polyol esters and their reactivity.
Biology: this compound is studied for its insecticidal properties and its potential use in pest control.
Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.
Industry: It is used in the development of natural insecticides and other agricultural products.
Mechanism of Action
Angulatin E exerts its effects primarily through its insecticidal activity. It targets the nervous system of insects, leading to paralysis and death. The molecular targets and pathways involved include the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects .
Comparison with Similar Compounds
Similar Compounds
Angulatin G: Another sesquiterpene polyol ester with similar insecticidal properties.
Celangulin TC: A compound used in the synthesis of Angulatin E and shares a similar chemical structure.
Uniqueness
This compound is unique due to its specific β-dihydroagarofuran sesquiterpene skeleton, which contributes to its potent insecticidal activity. Its ability to inhibit acetylcholinesterase makes it particularly effective compared to other similar compounds .
Properties
Molecular Formula |
C35H48O13 |
---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylbutanoyloxymethyl)-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C35H48O13/c1-10-19(4)30(40)43-17-34-27(45-21(6)37)23(44-20(5)36)16-33(9,42)35(34)26(38)24(32(7,8)48-35)25(46-29(39)18(2)3)28(34)47-31(41)22-14-12-11-13-15-22/h11-15,18-19,23-28,38,42H,10,16-17H2,1-9H3/t19?,23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |
InChI Key |
CHTLVJPURGFELF-KKSMYCASSA-N |
Isomeric SMILES |
CCC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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